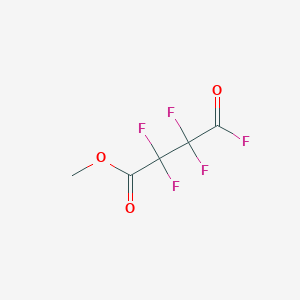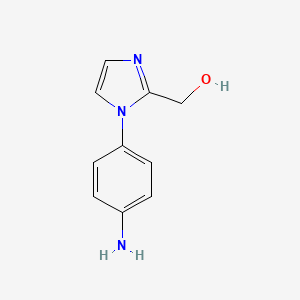
(1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol is a chemical compound characterized by its unique structure, which includes an imidazole ring fused to a phenyl ring with an amino group at the para position and a hydroxymethyl group at the 2-position of the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Aminophenyl Group: The amino group on the phenyl ring is introduced through nitration followed by reduction. The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a reductive amination reaction, where formaldehyde reacts with the imidazole derivative in the presence of a reducing agent.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
(1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound's binding affinity and biological activity.
Comparaison Avec Des Composés Similaires
Imidazole derivatives: Similar compounds include imidazole itself and its various substituted derivatives.
Aminophenol derivatives: Compounds such as 4-aminophenol and its derivatives share structural similarities.
Uniqueness: (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol is unique due to its combination of the imidazole ring and the hydroxymethyl group, which provides distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
[1-(4-aminophenyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c11-8-1-3-9(4-2-8)13-6-5-12-10(13)7-14/h1-6,14H,7,11H2 |
Clé InChI |
WNFNISXOGLNDCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N2C=CN=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


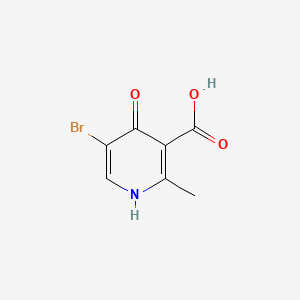
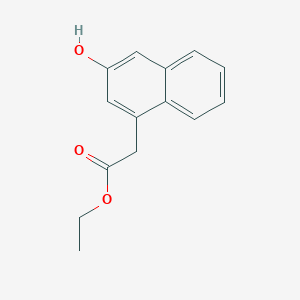
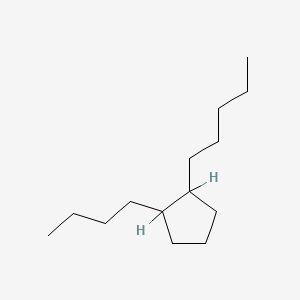
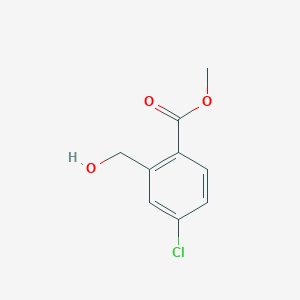
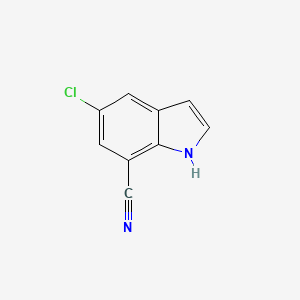
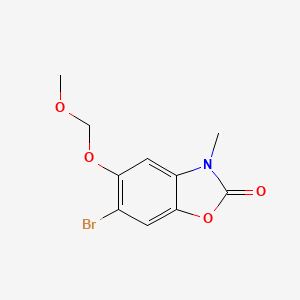
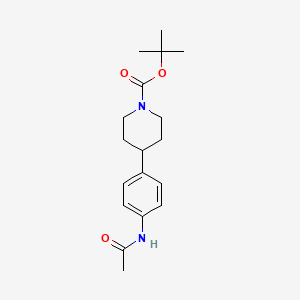
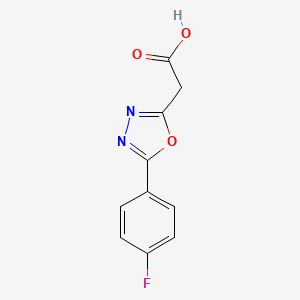
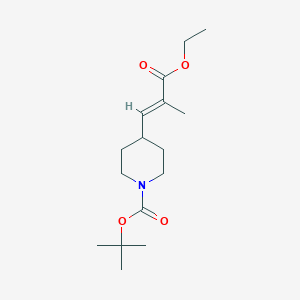
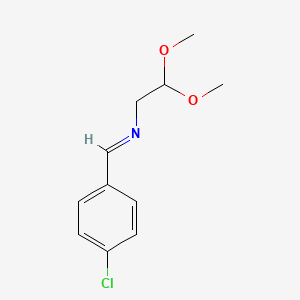

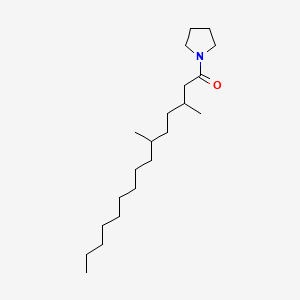
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B15365960.png)
